molecular formula C12H10N4O2 B1664701 Lumichrome CAS No. 1086-80-2

Lumichrome

Cat. No.: B1664701
CAS No.: 1086-80-2
M. Wt: 242.23 g/mol
InChI Key: ZJTJUVIJVLLGSP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Lumichrome, a natural photodegradation product and catabolite of flavin coenzymes , primarily targets Flavin Reductase (NADPH) in humans and Riboflavin Biosynthesis Protein RibF in Thermotoga maritima . These targets play crucial roles in various biochemical processes, including the biosynthesis of flavins .

Mode of Action

It is believed that this compound interacts with its targets to induce the biosynthesis of classical phytohormones . This interaction leads to significant developmental changes in plants .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the biosynthesis of classical phytohormones . It also influences the extracellular exudation of this compound, riboflavin, and indole acetic acid by N2-fixing rhizobia . These compounds are perceived to be symbiotic signals, playing a crucial role in plant growth and development .

Result of Action

This compound has been found to elicit major developmental changes in plants at very low nanomolar concentrations . These changes include early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation and leaf area, and consequently greater biomass accumulation in monocots and dicots . Higher concentrations of this compound can depress root development and reduce growth of certain leaves .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the concentration of this compound in the xylem sap of plants increases when they are inoculated with infective rhizobia . This increase in concentration results in dramatic developmental changes . This compound and riboflavin secreted by soil rhizobia also function as ecological cues for sensing environmental stress . The effects of this compound on plant growth are likely to be influenced by the type of plant species and the environment .

Biochemical Analysis

Biochemical Properties

Lumichrome is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with flavin reductase, an enzyme that catalyzes the reduction of flavins using NADPH as a cofactor . This compound also interacts with riboflavin biosynthesis protein RibF, which is involved in the biosynthesis of riboflavin . These interactions highlight the role of this compound in maintaining cellular redox balance and its involvement in metabolic pathways related to flavin metabolism.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in plants. At low nanomolar concentrations, this compound promotes early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass accumulation in monocots and dicots . It also affects root development, with higher concentrations leading to depressed root growth . These effects are likely mediated through the modulation of phytohormone biosynthesis and signaling pathways, including ethylene and auxin pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and the modulation of gene expression. This compound has been shown to mimic starch and ethylene-associated symbiotic responses in plants, leading to enhanced starch accumulation and altered ethylene metabolism . It also influences the expression of genes involved in symbiosis, transcriptional regulation, and metabolic responses . Proteomic studies have revealed that this compound affects the abundance of proteins involved in protein folding, glycolysis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its effects on cellular function can change with prolonged exposure. For example, this compound treatment in plants leads to sustained changes in gene expression and metabolic profiles over time . Long-term exposure to this compound can result in altered root respiration, stomatal conductance, and photosynthetic rates .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to promote growth and development, while higher doses can lead to adverse effects. For instance, in plant models, low concentrations of this compound enhance growth and biomass accumulation, whereas higher concentrations inhibit root development . Similar dose-dependent effects are observed in other biological systems, highlighting the importance of optimizing this compound dosage for desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to flavin metabolism. It is a breakdown product of riboflavin and can be further metabolized by various enzymes. In non-phototrophic organisms, this compound mediates the upregulation of tryptophan metabolism and the glycolysis and tricarboxylic acid cycles, leading to increased biomass production . These metabolic pathways underscore the role of this compound in energy conversion and cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is taken up by roots and transported to shoots, where it accumulates and exerts its effects on growth and development . The xylem transport system plays a crucial role in the distribution of this compound, facilitating its movement from roots to aerial parts of the plant . This transport mechanism ensures that this compound reaches target tissues and elicits its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In plants, this compound is localized in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution allows this compound to interact with key biomolecules and participate in cellular processes such as gene expression regulation and metabolic flux .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumichrome can be synthesized through the photolysis of riboflavin. In this method, riboflavin is irradiated under fluorescent light, leading to the formation of this compound. This process typically yields this compound in about 72% yield .

Industrial Production Methods: Industrial production of this compound can be achieved using bacterial strains such as Microbacterium sp. strain TPU 3598. This strain can produce this compound when cultivated with riboflavin. Two methods are commonly used: the cultivation method and the resting cell method. In the cultivation method, riboflavin is added during the cultivation process, resulting in high yields of this compound. The resting cell method involves using cells in a buffer solution to convert riboflavin to this compound .

Chemical Reactions Analysis

Types of Reactions: Lumichrome undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

Comparison with Similar Compounds

Lumichrome’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJUVIJVLLGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148600
Record name 7,8-Dimethylalloxazine
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086-80-2
Record name Lumichrome
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Record name 7,8-Dimethylalloxazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumichrome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04345
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Record name lumichrome
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Record name 7,8-Dimethylalloxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Record name LUMICHROME
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Melting Point

>300 °C
Record name Lumichrome
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URL https://www.drugbank.ca/drugs/DB04345
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of lumichrome, and what are its key physical properties?

A3: this compound (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to this compound's absorption and fluorescence properties. [, , ]

Q2: What are the potential applications of this compound based on its known properties?

A2: this compound's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:

  • Plant Growth Promotion: this compound's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.
  • Antibacterial Agent: this compound's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.
  • Pharmaceutical Applications: this compound's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.
  • Biomarker and Diagnostic Tool: this compound's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.

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